2,2-Difluoro-5-iodobenzo[d][1,3]dioxole is a fluorinated aromatic compound characterized by the presence of two fluorine atoms and one iodine atom attached to a benzo[d][1,3]dioxole structure. Its molecular formula is and it has a molecular weight of approximately 284.00 g/mol. The compound features a unique arrangement of functional groups that contribute to its chemical reactivity and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
The chemical behavior of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole is influenced by its halogen substituents. The presence of fluorine atoms typically enhances the stability and lipophilicity of the compound, while the iodine atom can facilitate nucleophilic substitution reactions. Common reactions involving this compound include:
Research indicates that compounds containing difluorobenzo[d][1,3]dioxole moieties exhibit significant biological activities. For instance, they have been explored as potential inhibitors in various biochemical pathways. The unique structure allows for interactions with biological targets, making them candidates for drug development. Specific studies have highlighted their potential in:
The synthesis of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole can be achieved through several methods:
The applications of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole are diverse:
Interaction studies involving 2,2-difluoro-5-iodobenzo[d][1,3]dioxole focus on its binding affinity with various biological targets. These studies typically employ techniques such as:
Preliminary findings suggest that its unique halogenated structure enhances binding interactions compared to non-fluorinated analogs.
Several compounds share structural similarities with 2,2-difluoro-5-iodobenzo[d][1,3]dioxole. Here are a few notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
2,2-Difluorobenzo[d][1,3]dioxole | 1583-59-1 | 0.75 |
5-Bromo-2,2-difluorobenzodioxole | 33070-32-5 | 0.66 |
4-(Difluoromethoxy)benzoic acid | 4837-20-1 | 0.82 |
Methyl 2,2-difluorobenzo[d][1,3]dioxole-5-carboxylate | 773873-95-3 | 0.97 |
4-Iodo-3-(trifluoromethoxy)benzene | 198206-33-6 | 0.71 |
The uniqueness of 2,2-difluoro-5-iodobenzo[d][1,3]dioxole lies in its specific combination of iodine and fluorine substituents on the benzodioxole framework, which may impart distinct chemical reactivity and biological activities compared to other similar compounds.